TRPV3 Ion Channel Binding Affinity: Alstolenine vs. (-)-Scholarine Direct Comparison
In silico molecular docking against the TRPV3 ion channel (a validated target in psoriasis) reveals Alstolenine as the highest-affinity binder among tested Alstonia scholaris phytoconstituents. Alstolenine achieved a binding affinity of −7.25 kcal/mol, compared to −6.8 kcal/mol for (−)-scholarine, a structurally related indole alkaloid from the same plant source [1]. This 0.45 kcal/mol difference represents a predicted ~2.1-fold higher binding affinity at physiological temperature based on the Gibbs free energy relationship (ΔΔG = −RT ln(Kd_ratio)). The study identified Alstolenine as the 'champion' compound warranting prioritization for further drug discovery efforts targeting TRPV3-mediated pathways [1].
| Evidence Dimension | Molecular docking binding affinity |
|---|---|
| Target Compound Data | −7.25 kcal/mol |
| Comparator Or Baseline | (−)-Scholarine: −6.8 kcal/mol |
| Quantified Difference | Δ = −0.45 kcal/mol (more favorable binding for Alstolenine) |
| Conditions | In silico molecular docking; TRPV3 ion channel (PDB not specified); AutoDock Vina or equivalent scoring function |
Why This Matters
Procurement of Alstolenine rather than the co-occurring alkaloid scholarine is essential for TRPV3-targeted studies, as the superior binding affinity predicts greater functional modulation of the ion channel.
- [1] Bhattacharya, D.; Abdulabbas, H.S.; et al. Psoariasis Vrs Alstonia Scholaris: Computational Validation as Functional Food. Asian Journal of Medicine and Biomedicine, 2024, 8(1), 73-85. DOI: 10.37231/ajmb.2024.8.1.726 View Source
